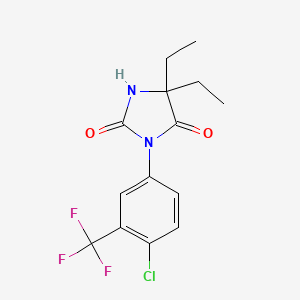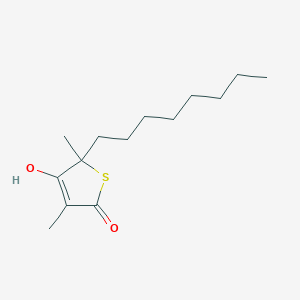
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate
Vue d'ensemble
Description
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The pathways involved in its action are complex and may include modulation of signal transduction pathways, gene expression, or protein-protein interactions.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
tert-Butyl (2-chloro-5-iodophenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H12ClIN2O2 |
|---|---|
Poids moléculaire |
354.57 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) |
Clé InChI |
LBNPXTPXVZABRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NC=C1I)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile](/img/structure/B8481205.png)
![1-[(2-Chloroethoxy)(phenyl)methyl]-4-methylbenzene](/img/structure/B8481218.png)

![4-(2-(Diphenylmethoxy)ethyl]piperidine](/img/structure/B8481226.png)

![3-[Tert-butyl(dimethyl)silyl]oxytetradecanal](/img/structure/B8481261.png)






